1-(Hydroxymethyl)cyclopropaneacetonitrile
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Overview
Description
1-(Hydroxymethyl)cyclopropaneacetonitrile is a chemical compound characterized by the presence of hydroxymethyl and acetonitrile functional groups.
Mechanism of Action
Target of Action
It is used in the preparation of benzothiazoles and thiazoles substituted benzyl alcohols as potent ltd4 antagonists . LTD4 (Leukotriene D4) is a potent mediator of inflammation and plays a crucial role in conditions like asthma and allergic rhinitis .
Mode of Action
Given its use in the synthesis of ltd4 antagonists, it can be inferred that the compound might interact with the ltd4 receptors, thereby inhibiting the inflammatory response .
Biochemical Pathways
This pathway is involved in the production of inflammatory mediators, and its modulation can affect the body’s inflammatory response .
Result of Action
As a precursor in the synthesis of ltd4 antagonists, it may contribute to the inhibition of inflammatory responses .
Action Environment
It is recommended to store the compound in a refrigerator, suggesting that temperature could affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile typically involves the following steps:
Starting Material: The process begins with tribromo-neopentyl alcohol.
Reflux Reaction: This compound is added to an organic solvent and subjected to a reflux reaction in the presence of zinc powder and a basic catalyst.
Displacement Reaction: The intermediate product, 1-bromomethyl cyclopropyl methanol, undergoes a displacement reaction with cyanide under alkaline conditions to yield this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and environmentally friendly, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)cyclopropaneacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)cyclopropaneacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting leukotriene receptors.
Industry: The compound is used in the production of various industrial chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
- 1-(Hydroxymethyl)cyclopropylacetonitrile
- 2-(1-(Hydroxymethyl)cyclopropyl)acetonitrile
- Cyclopropaneacetonitrile, 1-(hydroxymethyl)-
Uniqueness
1-(Hydroxymethyl)cyclopropaneacetonitrile is unique due to its specific combination of hydroxymethyl and acetonitrile functional groups, which provide versatility in organic synthesis.
Properties
IUPAC Name |
2-[1-(hydroxymethyl)cyclopropyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-3-6(5-8)1-2-6/h8H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOMLUMUVAPMKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433348 |
Source
|
Record name | 1-(Hydroxymethyl)cyclopropaneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152922-71-9 |
Source
|
Record name | 1-(Hydroxymethyl)cyclopropaneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152922-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Hydroxymethyl)cyclopropaneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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